

# Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of GSK429286A

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## Compound of Interest

Compound Name: GSK429286A

Cat. No.: B1683960

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In the landscape of kinase inhibitor research, particularly for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, understanding the selectivity profile of a compound is paramount for predicting its biological effects and potential off-target liabilities. This guide provides a comprehensive comparison of the cross-reactivity profile of **GSK429286A** against other well-known ROCK inhibitors: Y-27632, Fasudil, and Ripasudil. The data presented herein is compiled from various kinase profiling studies to offer an objective overview for informed decision-making in research and development.

## At a Glance: Comparative Selectivity of ROCK Inhibitors

**GSK429286A** emerges as a highly selective inhibitor of ROCK1 and ROCK2. While all four compounds effectively inhibit ROCK kinases, their interactions with the broader human kinome vary significantly. The following tables summarize the available quantitative data, offering a side-by-side comparison of their potency and selectivity.

### Table 1: Potency Against Primary Targets (ROCK1 & ROCK2)

Compound	ROCK1 IC50/Ki (nM)	ROCK2 IC50/Ki (nM)
GSK429286A	14	63
Y-27632	220 (Ki)	300 (Ki)
Fasudil	330 (Ki)	158
Ripasudil	51	19

## Table 2: Cross-Reactivity Profile of GSK429286A (1.0 $\mu$ M Screening Concentration)

Data sourced from the International Centre for Kinase Profiling.

Kinase	% Activity Remaining
ROCK2	2
MSK1	19
RSK1	20
S6K1	24
PRK2	39
CDK2-Cyclin A	48
RSK2	48
HER4	49
NUAK1	50
LKB1	58
YES1	58
Aurora B	59
MKK1	60
IGF-1R	66
MST4	69
SRPK1	70
PKB alpha	71
SmMLCK	73
MINK1	75
AMPK	78
SYK	78
MLK1	81
Lck	81

PKC zeta	81
PKC alpha	81
CK2	81
MELK	82
TTK	83
Src	84
PKD1	84
BTK	86
MNK2	87
NEK6	87
PIM3	88
PKA	88
PIM1	89
ERK1	90
BRSK2	90
MNK1	90
DYRK2	91
MAPKAP-K2	91
PRAK	92
GSK3 beta	93
ERK2	93
IRAK4	94
ERK8	94
p38 delta MAPK	94

FGF-R1	94
DYRK3	94
PAK4	95
GCK	96
PHK	96
IKK epsilon	97
DYRK1A	97
IKK beta	97
MARK3	97
p38 beta MAPK	97
EF2K	99
CAMKK beta	100
TBK1	100
CAMK1	101
PLK1	101
JNK2	101
CHK2	101
p38 alpha MAPK	102
HIPK2	103
PKB beta	103
EPH-A2	104
PIM2	105
IRR	105
CSK	105

PAK5	106
CK1 delta	106
NEK2a	106
VEGFR1	107
MST2	107
PAK6	108
JNK1	110
CHK1	111
p38 gamma MAPK	112
MLK3	115
PDK1	120
SGK1	131

### Table 3: Cross-Reactivity Profile of Fasudil

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.

Kinase	% Activity Remaining at 0.5µM	% Activity Remaining at 1µM	% Activity Remaining at 10µM
ROCK2	37.8	25.0	4.0
PrKX	23.5	21.0	2.0
MAP4K5	36.3	-	-
PKN1	40.5	-	-
MAP4K4	44.1	-	-
MAP4K2	45.7	104.0	83.0
ROCK1	60.2	98.0	36.0
MSK1	-	-	-

**Table 4: Selectivity of Y-27632 and Ripasudil Against Other Kinases**

Compound	Kinase	Potency (IC50/Ki)
Y-27632	PKC	>25 µM (Ki)
PKA	25 µM (Ki)	
MLCK	>250 µM (Ki)	
PRK2	600 nM (IC50)	
Ripasudil	PKA	-
PKC	-	
CaMKII	-	

Note: A comprehensive kinome-wide scan for Y-27632 and Ripasudil under the same conditions as **GSK429286A** and Fasudil was not publicly available at the time of this guide's compilation. The data for Y-27632 and Ripasudil is derived from various sources and may not be directly comparable.

## Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for its correct interpretation. Below are the protocols for the key assays cited in this guide.

### Nanosyn Caliper Mobility Shift Assay (for GSK429286A data)

This high-throughput in vitro assay measures the enzymatic activity of a kinase by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

- **Reaction Setup:** Kinase, fluorescently labeled peptide substrate, and the test compound (**GSK429286A**) are incubated in a 384-well plate. The reaction is initiated by the addition of ATP.
- **Incubation:** The reaction mixture is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
- **Termination:** The reaction is stopped by the addition of a stop buffer.
- **Electrophoretic Separation:** Samples are introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated product and the unphosphorylated substrate to separate based on their charge-to-mass ratio.
- **Detection and Quantification:** The separated substrate and product are detected by a laser-induced fluorescence detector. The extent of kinase inhibition is determined by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction (DMSO vehicle).

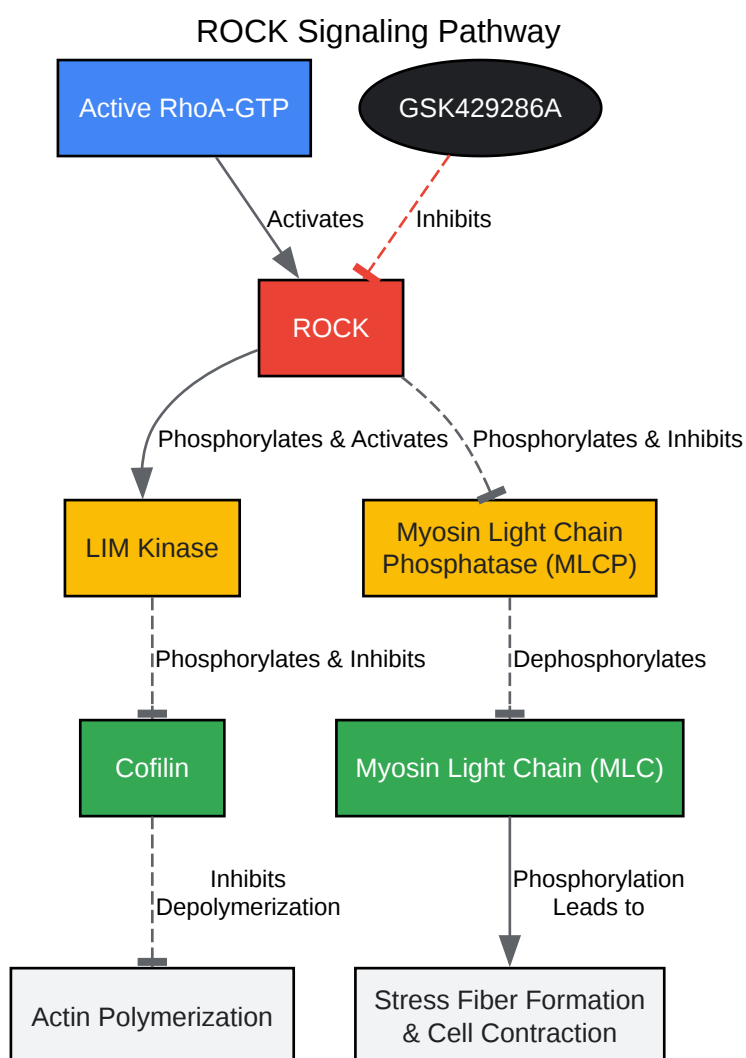
### Radiometric Kinase Assay (General Protocol for Fasudil Data)

This traditional and robust method measures the incorporation of a radiolabeled phosphate group from [ $\gamma$ - $^{32}\text{P}$ ]ATP or [ $\gamma$ - $^{33}\text{P}$ ]ATP onto a substrate.

- **Reaction Mixture:** The kinase, substrate (protein or peptide), and the test compound (Fasudil) are combined in a reaction buffer.
- **Initiation:** The kinase reaction is initiated by the addition of radiolabeled ATP.
- **Incubation:** The reaction is incubated at a specific temperature for a defined period.
- **Termination and Separation:** The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose filter paper that binds the substrate.
- **Washing:** The filter paper is washed to remove unincorporated  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- **Quantification:** The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager. The percentage of remaining kinase activity is calculated by comparing the radioactivity in the presence of the inhibitor to a control.

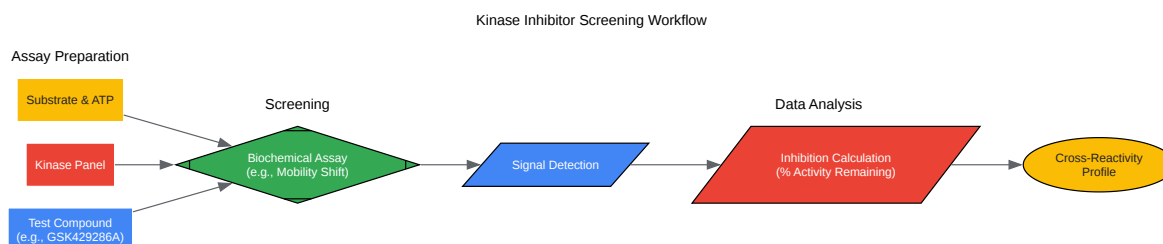
## Visualizing Signaling and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and the general workflow of a kinase inhibitor screening process.



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Caption: The RhoA-ROCK signaling pathway leading to cytoskeletal changes.



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Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

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